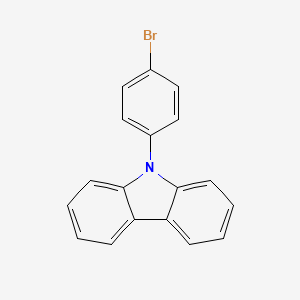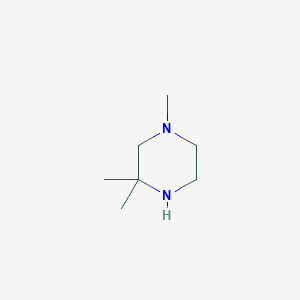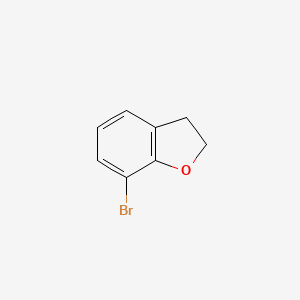
7-Bromo-2,3-dihydrobenzofuran
概要
説明
7-Bromo-2,3-dihydrobenzofuran is a heterocyclic compound with the following chemical formula: C8H7BrO . It belongs to the class of benzofuran derivatives, which are widely distributed in nature and exhibit diverse biological activities . Benzofuran compounds are found in various higher plants, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . These compounds have attracted attention due to their potential applications as drugs and their versatile pharmacological activities.
Synthesis Analysis
- Proton quantum tunneling has been employed to construct benzofuran rings with fewer side reactions and high yield .
Molecular Structure Analysis
The molecular structure of 7-Bromo-2,3-dihydrobenzofuran consists of a benzofuran core with a bromine atom at the 7-position. The chlorine atom is also present at the 6-position. The cyclopropylbenzyl group further modifies the structure .
Chemical Reactions Analysis
Research has shown that substituted benzofurans can exhibit significant anticancer activities. For example, compound 36 (Fig. 8) demonstrated cell growth inhibitory effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
科学的研究の応用
Bromodomain Inhibitors in Cancer Therapy
7-Bromo-2,3-dihydrobenzofuran: derivatives have been developed as potent inhibitors of the bromo and extra-terminal domain (BET) proteins, which play a crucial role in cancer progression. These compounds exhibit a 1000-fold selectivity for the second bromodomain (BD2) over the first (BD1), making them highly targeted cancer therapeutics .
Antiviral Agents
Benzofuran compounds, including those with a 7-bromo substitution, have shown promise as antiviral agents. They have been found to possess activity against hepatitis C virus, suggesting potential as therapeutic drugs for this disease .
Antibacterial Applications
The structural motif of benzofuran is known for its antibacterial properties. 7-Bromo-2,3-dihydrobenzofuran could be utilized in the development of new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria .
Antioxidative Properties
Studies have indicated that benzofuran derivatives exhibit antioxidative activities. This property can be harnessed in the development of treatments for oxidative stress-related diseases, such as neurodegenerative disorders .
Synthesis of Complex Organic Molecules
7-Bromo-2,3-dihydrobenzofuran serves as a key intermediate in the synthesis of complex organic molecules. Its bromo group is a reactive site that can undergo further chemical transformations, enabling the construction of intricate molecular architectures .
Pharmacokinetics and Drug Development
The modification of the benzofuran core, such as the introduction of a 7-bromo group, has been shown to improve the pharmacokinetic properties of drug candidates, including better solubility and metabolic stability, which are crucial for successful drug development .
Development of Selective Enzyme Inhibitors
Benzofuran derivatives are explored for their potential as selective enzyme inhibitors. The addition of a bromo group at the 7th position could enhance the selectivity and potency of these inhibitors, which is vital for targeted therapy .
Natural Product Synthesis
The benzofuran ring system is a common structural unit in many natural products. 7-Bromo-2,3-dihydrobenzofuran can be used to synthesize natural product analogs with improved biological activities or reduced side effects .
将来の方向性
特性
IUPAC Name |
7-bromo-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOUXHRZQNPOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626603 | |
| Record name | 7-Bromo-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydrobenzofuran | |
CAS RN |
206347-30-0 | |
| Record name | 7-Bromo-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-2,3-dihydrobenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

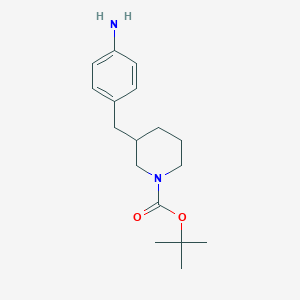
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)
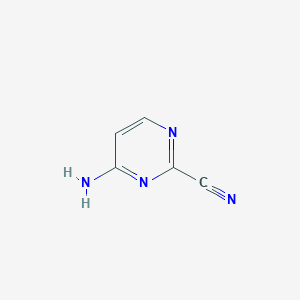
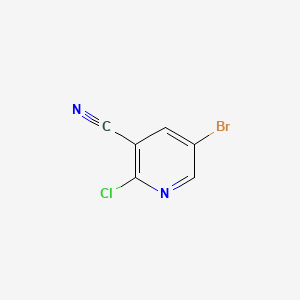

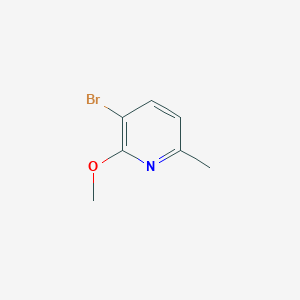

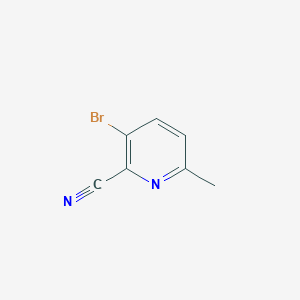

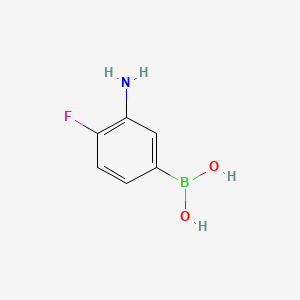
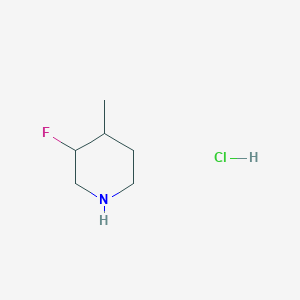
![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)
